Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
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Description
Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H26ClNO5S and its molecular weight is 451.96. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents Synthesis
Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been explored for its potential in synthesizing new anticancer agents. A study described the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which demonstrated strong anticancer properties in vitro. These derivatives were synthesized using a series of chemical reactions starting from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities
Another research showed the synthesis of sulfonyl hydrazones with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. The study synthesized two novel series of sulfonyl hydrazones, condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one (Karaman et al., 2016).
Antibacterial and α-Glucosidase Inhibitory Activities
A study focused on the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate. The target compounds exhibited significant inhibition against various bacterial strains and showed potential in treating type-2 diabetes due to their α-glucosidase inhibitory properties (Munir et al., 2017).
Liquid Chromatography Analytical Derivatization
In the field of analytical chemistry, a sulfonate reagent related to this compound was synthesized for derivatization in liquid chromatography. This reagent, including a tertiary amino function (a substituted piperazine), could be removed after derivatization by acid treatment, making it useful for sensitive detection in chromatography analyses (Wu et al., 1997).
Antimicrobial Activities
Additionally, research on substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives using ethyl piperidine-based compounds showed antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Faty et al., 2010).
Biodegradation Studies
In environmental science, a study on the biodegradation of chlorimuron-ethyl (a sulfonylurea herbicide) by Rhodococcus sp. D310-1 identified various degradation products. This research provides insight into the microbial degradation pathways of sulfonylurea herbicides, which are chemically related to this compound (Li et al., 2016).
Synthesis of Enzyme Inhibitors
Furthermore, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking was used to examine their binding interactions with human proteins, confirming their potential as enzyme inhibitors (Khalid et al., 2014).
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO5S/c1-3-29-21(25)22(30(26,27)20-10-8-19(28-2)9-11-20)12-14-24(15-13-22)16-17-4-6-18(23)7-5-17/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJAPXXXRBYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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